molecular formula C20H21N3O4 B7712550 N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7712550
M. Wt: 367.4 g/mol
InChI Key: NKNQPKUJMWOPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by this compound A leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, the reduction of blood pressure, and the improvement of endothelial function. In addition, this compound A has been shown to improve insulin sensitivity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for PPARγ, which allows for the selective activation of this pathway. In addition, this compound A has been shown to have low toxicity and high bioavailability. However, one of the limitations of using this compound A in lab experiments is its high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One area of interest is the development of more efficient synthesis methods to reduce the cost of production. Another area of interest is the investigation of the potential therapeutic applications of this compound A in various disease states, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanisms underlying the effects of this compound A on glucose and lipid metabolism, as well as its potential side effects.

Synthesis Methods

The synthesis of N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves a multi-step process that includes the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate to form 4-methoxyphenyl-2-oxoacetamide. This intermediate compound is then reacted with hydrazine hydrate and potassium hydroxide to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine with 2-(2-chlorophenoxy)acetic acid and isopropylamine to form this compound.

Scientific Research Applications

N-isopropyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has shown potential applications in various scientific research fields, including cancer research, neurodegenerative disease research, and cardiovascular disease research. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound A has been shown to protect neurons from oxidative stress and prevent neuronal death. In cardiovascular disease research, this compound A has been shown to reduce blood pressure and improve endothelial function.

properties

IUPAC Name

2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13(2)21-18(24)12-26-17-7-5-4-6-16(17)20-22-19(23-27-20)14-8-10-15(25-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNQPKUJMWOPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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